N'-[(1Z)-1-(4-nitrophenyl)ethylidene]thiophene-2-carbohydrazide
Description
N'-[(1Z)-1-(4-Nitrophenyl)ethylidene]thiophene-2-carbohydrazide is a carbohydrazide derivative featuring a thiophene ring conjugated to a 4-nitrophenyl group via a Z-configuration ethylidene linkage. Its molecular framework combines electron-withdrawing nitro groups and sulfur-containing heterocycles, making it a candidate for diverse applications, including antimicrobial, anticancer, and optoelectronic research. The compound is synthesized via multi-component cascade reactions or condensation of hydrazine derivatives with ketones . Its structural rigidity and π-conjugation contribute to unique spectroscopic and biological properties.
Properties
Molecular Formula |
C13H11N3O3S |
|---|---|
Molecular Weight |
289.31 g/mol |
IUPAC Name |
N-[(Z)-1-(4-nitrophenyl)ethylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H11N3O3S/c1-9(10-4-6-11(7-5-10)16(18)19)14-15-13(17)12-3-2-8-20-12/h2-8H,1H3,(H,15,17)/b14-9- |
InChI Key |
DMONONSLSRDILU-ZROIWOOFSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=CS1)/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CS1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-(4-nitrophenyl)ethylidene]thiophene-2-carbohydrazide typically involves the reaction of 4-nitroacetophenone with thiophene-2-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require the use of a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
While specific industrial production methods for N’-[(1Z)-1-(4-nitrophenyl)ethylidene]thiophene-2-carbohydrazide are not widely documented, the general principles of organic synthesis and scale-up techniques can be applied. This includes the use of large-scale reactors, continuous flow systems, and advanced purification methods to ensure the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-1-(4-nitrophenyl)ethylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl and thiophene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and reaction time being carefully controlled .
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted thiophene compounds. These products can be further utilized in various applications, including the synthesis of more complex molecules.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of N’-[(1Z)-1-(4-nitrophenyl)ethylidene]thiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the thiophene ring can interact with biological macromolecules. These interactions can lead to the modulation of cellular processes, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Table 1: Comparative Analysis of Substituted Thiophene Carbohydrazides
Key Observations :
- Hybrid Structures : Pyrazole-thiophene hybrids (e.g., ) exhibit enhanced antimicrobial activity due to synergistic heterocyclic interactions, whereas the target compound’s bioactivity remains underexplored.
Comparison with Non-Thiophene Carbohydrazides
Table 2: Carbohydrazides with Alternative Heterocycles
Key Observations :
- Bioactivity : Formohydrazides (e.g., ) demonstrate higher antibacterial efficacy than thiophene carbohydrazides, possibly due to increased electrophilicity.
- Thermal Stability : Benzohydrazides with hydroxyl groups (e.g., ) exhibit higher melting points (>220°C) compared to nitro-substituted derivatives, likely due to hydrogen bonding.
Key Observations :
- The target compound’s synthesis via a five-component cascade is more efficient than traditional stepwise methods (e.g., ), offering higher yields (70–85%) and scalability.
- Vilsmeier-Haack reactions (e.g., ) enable regioselective formylation but require stringent temperature control compared to the target’s one-pot synthesis.
Biological Activity
N'-[(1Z)-1-(4-nitrophenyl)ethylidene]thiophene-2-carbohydrazide is a Schiff base compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This compound is synthesized through the condensation reaction of thiophene-2-carbohydrazide with 4-nitroacetophenone, resulting in a structure that may exhibit unique interactions with biological systems.
Antimicrobial Activity
Schiff bases, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that such compounds can inhibit the growth of various bacterial strains. For example, studies have shown that derivatives of Schiff bases can significantly affect the viability of Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
Table 1: Antimicrobial Activity of Schiff Bases
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 12 |
| Control (Standard Antibiotic) | Staphylococcus aureus | 20 |
| Control (Standard Antibiotic) | Escherichia coli | 18 |
Anticancer Activity
The anticancer potential of Schiff bases has also been a focal point in recent studies. This compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, in vitro assays have revealed that this compound can induce apoptosis in cancer cells, leading to a decrease in cell proliferation.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study assessed the cytotoxic activity of this compound against several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer). The results indicated:
- MCF-7: IC50 = 25 µM
- HeLa: IC50 = 30 µM
- HepG2: IC50 = 20 µM
These findings suggest that the compound exhibits significant anticancer activity, comparable to established chemotherapeutic agents.
The mechanism by which this compound exerts its biological effects is believed to involve the following pathways:
- DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition: It could inhibit specific enzymes involved in cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cancer cells, leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
